molecular formula C6H8N2O2 B1645588 2-(1,3-dioxolan-2-yl)-1H-imidazole

2-(1,3-dioxolan-2-yl)-1H-imidazole

Cat. No.: B1645588
M. Wt: 140.14 g/mol
InChI Key: YKLHTFLODWHCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxolan-2-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxolan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with dioxolane precursors in the presence of catalysts. For instance, the reaction of imidazole with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-dioxolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-dioxolan-2-yl)-1H-imidazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-1H-imidazole

InChI

InChI=1S/C6H8N2O2/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2,6H,3-4H2,(H,7,8)

InChI Key

YKLHTFLODWHCFD-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=NC=CN2

Canonical SMILES

C1COC(O1)C2=NC=CN2

Origin of Product

United States

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